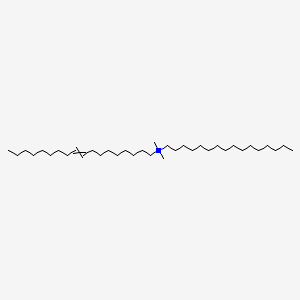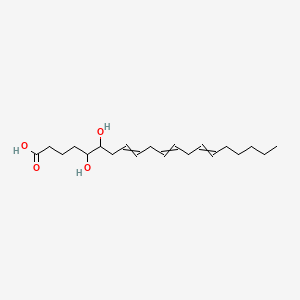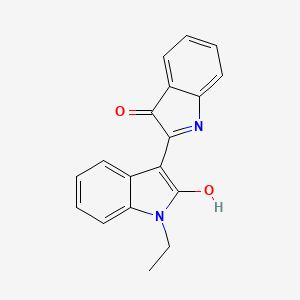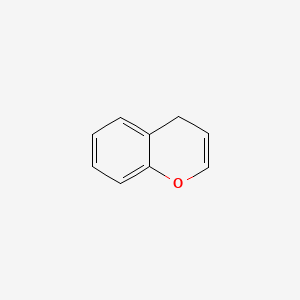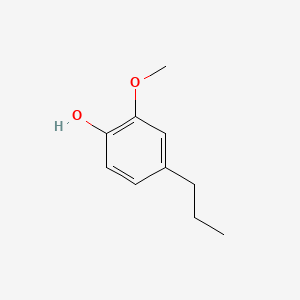
2-Metoxi-4-propilfenol
Descripción general
Descripción
2-Methoxy-4-propylphenol (2-MeOP) is an organic compound with a wide range of industrial and scientific applications. It is a phenolic compound with a molecular formula of C9H12O2, and is a member of the phenol family. 2-MeOP is a colorless liquid with a pleasant odor, and is insoluble in water but soluble in organic solvents such as ethanol and acetone. It is used in the manufacture of fragrances, dyes, plastics, and other industrial chemicals. In addition, it is used in scientific research as a reagent for organic synthesis and as a catalyst for various reactions.
Aplicaciones Científicas De Investigación
Industria alimentaria: Mejora del sabor
El 2-metoxi-4-propilfenol se utiliza en la industria alimentaria como agente aromatizante debido a su aroma fenólico, similar al clavo. Puede realzar el perfil de los sabores ahumados, añadiendo matices especiados a la canela y la pimienta, además de contribuir a los matices de vainilla y fruta . Este compuesto es particularmente valioso para crear perfiles de sabor complejos para alimentos y bebidas procesados.
Agricultura: Gestión de plagas
En agricultura, el this compound sirve como potenciador de atrayentes para el escarabajo japonés, una plaga común. Se ha descubierto que es tan eficaz como el eugenol para atraer a estos escarabajos, desempeñando así un papel crucial en las estrategias de gestión integrada de plagas .
Medicina: Modulación de la respuesta al dolor
Se ha identificado que este compuesto desempeña un papel central en la respuesta al dolor a los mediadores inflamatorios endógenos y varios irritantes volátiles. Se está estudiando su posible aplicación en el desarrollo de tratamientos o estrategias de mitigación para la exposición a irritantes que se encuentran en el gas lacrimógeno y los gases de escape de los vehículos .
Ciencia ambiental: Valorización de la lignina
El this compound es un producto derivado de la lignina y se utiliza en la esterificación catalítica de los fenoles de la lignina para aumentar la hidrofobicidad. Este proceso es significativo para la valorización de la lignina, un componente principal de la biomasa lignocelulósica, en productos más valiosos y respetuosos con el medio ambiente .
Ciencia de los materiales: Síntesis fenólica
En la ciencia de los materiales, este compuesto se utiliza en el proceso de hidrodesoxigenación para producir fenoles valiosos. Se somete a un proceso de dos pasos que implica hidrólisis e hidrogenólisis, que es catalizado por catalizadores específicos soportados en metales. Esto es crucial para transformar la lignina en fenoles de alto valor para diversas aplicaciones .
Cosmética: Componente de la fragancia
El this compound, también conocido como Dihidroeugenol, se utiliza en la industria cosmética como componente de la fragancia. Imparte un olor balsámico cálido, especiado, dulce y ligeramente floral a los productos cosméticos .
Seguridad y calidad alimentaria
Está reconocido por el Comité Mixto FAO/OMS de Expertos en Aditivos Alimentarios (JECFA) y se utiliza bajo un cumplimiento normativo específico para aromatizantes, garantizando la seguridad y la calidad de los alimentos en sus aplicaciones .
Catálisis: Hidrodesmetoxilación/Desalquilación
Este compuesto participa en la catálisis bifuncional, específicamente en los procesos de hidrodesmetoxilación/desalquilación. Estas reacciones son importantes para la síntesis de fenol y otros compuestos aromáticos a partir de derivados de la lignina, contribuyendo a procesos químicos sostenibles .
Mecanismo De Acción
Target of Action
The primary target of 2-Methoxy-4-propylphenol is the Transient receptor potential cation channel subfamily A member 1 . This receptor plays a central role in the pain response to endogenous inflammatory mediators and to a diverse array of volatile irritants .
Mode of Action
2-Methoxy-4-propylphenol interacts with its target receptor, causing a response to endogenous inflammatory mediators and various volatile irritants, such as mustard oil, cinnamaldehyde, garlic, and acrolein . This interaction results in changes in the pain response.
Result of Action
The molecular and cellular effects of 2-Methoxy-4-propylphenol’s action primarily involve modulation of pain response. By interacting with its target receptor, it can influence the body’s response to pain and inflammation .
Safety and Hazards
The compound is considered hazardous and precautions should be taken to avoid ingestion and inhalation . It should not get in eyes, on skin, or on clothing . The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Methoxy-4-propylphenol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been identified as a volatile phenolic flavor compound that can interact with various enzymes involved in metabolic pathways . For instance, it has been shown to undergo hydrodeoxygenation, a reaction catalyzed by acid sites of supports, leading to the formation of propylcatechol . This interaction highlights the compound’s potential role in modifying enzyme activity and influencing metabolic processes.
Cellular Effects
The effects of 2-Methoxy-4-propylphenol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to activate the transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in the detection of pain and cold perception . This activation can lead to changes in cellular signaling pathways, ultimately affecting gene expression and cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, 2-Methoxy-4-propylphenol exerts its effects through various binding interactions with biomolecules. It is known to interact with the TRPA1 channel, likely through a phosphatidylinositol second messenger system . This interaction can result in the modulation of ion channel activity, leading to changes in cellular excitability and signal transduction. Additionally, the compound’s ability to undergo hydrodeoxygenation suggests its involvement in enzyme-catalyzed reactions that can alter metabolic flux and metabolite levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-propylphenol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-propylphenol vary with different dosages in animal models. Studies have shown that at low doses, the compound can exert beneficial effects, such as modulating pain perception and reducing inflammation . At higher doses, it may cause adverse effects, including respiratory irritation and allergic skin reactions . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-Methoxy-4-propylphenol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One notable pathway is its hydrodeoxygenation to propylcatechol, catalyzed by acid sites of supports . This reaction underscores the compound’s role in modifying enzyme activity and influencing metabolic flux. Additionally, its interactions with the TRPA1 channel suggest its involvement in signaling pathways that regulate cellular responses to environmental stimuli .
Transport and Distribution
The transport and distribution of 2-Methoxy-4-propylphenol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes, likely facilitated by specific transporters . Once inside the cell, it can accumulate in various cellular compartments, where it exerts its biochemical effects. The distribution of 2-Methoxy-4-propylphenol within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity .
Subcellular Localization
2-Methoxy-4-propylphenol exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize within the cell membrane, where it interacts with membrane-bound receptors and ion channels . This localization is crucial for its role in modulating cellular signaling pathways and influencing cellular responses to external stimuli. Additionally, post-translational modifications and targeting signals may direct 2-Methoxy-4-propylphenol to specific cellular compartments, further influencing its biochemical activity .
Propiedades
IUPAC Name |
2-methoxy-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIKRTCSSLJURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047199 | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless oily liquid, warm, spicy, sweet, and slightly floral balsamic odour | |
| Record name | Phenol, 2-methoxy-4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
125.00 to 126.00 °C. @ 14.00 mm Hg | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.034-1.040 | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2785-87-7 | |
| Record name | 4-Propylguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroeugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroeugenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methoxy-4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROEUGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3XE712277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



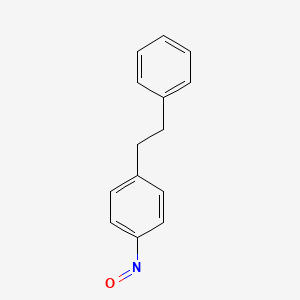
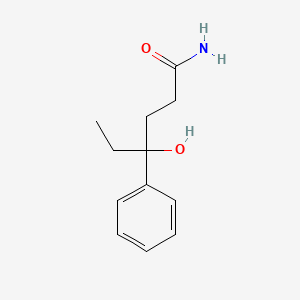
![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)


![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol](/img/structure/B1219892.png)
